molecular formula C12H10ClN3O2 B2360002 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide CAS No. 2411219-59-3

2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide

Cat. No.: B2360002
CAS No.: 2411219-59-3
M. Wt: 263.68
InChI Key: KNRRVVRZXZCQHK-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide can be achieved through a series of chemical reactions. One common method involves the chloroacetylation of m-aminophenol in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine can produce an amide derivative.

Scientific Research Applications

2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). The compound’s structure allows it to bind to these enzymes, thereby reducing the production of inflammatory mediators like prostaglandins and nitric oxide .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-hydroxyphenyl)acetamide
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide

Comparison

Compared to its analogs, 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide exhibits unique properties due to the presence of the pyrimidine ring. This structural feature enhances its stability and reactivity, making it more suitable for certain applications. Additionally, the compound’s ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-5-11(18)16-9-6-14-12(15-7-9)8-2-1-3-10(17)4-8/h1-4,6-7,17H,5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRRVVRZXZCQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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